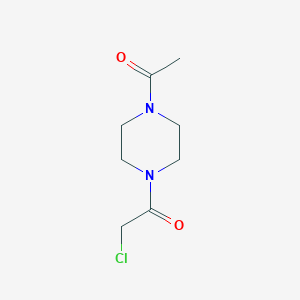

1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone

Description

1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone is a piperazine derivative featuring a chloro-ethanone backbone and a 4-acetyl-substituted piperazine ring. Piperazine derivatives are widely explored for their versatility in drug design, including applications in antimicrobial, antipsychotic, and enzyme inhibitory agents . The acetyl group at the 4-position of the piperazine ring may enhance polarity and solubility compared to bulkier aromatic substituents, influencing bioavailability and target interactions.

Properties

IUPAC Name |

1-(4-acetylpiperazin-1-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O2/c1-7(12)10-2-4-11(5-3-10)8(13)6-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFZOVHTXAHCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365997 | |

| Record name | 1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565165-44-8 | |

| Record name | 1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-acetylpiperazin-1-yl)-2-chloroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone can be synthesized through a multi-step process. One common method involves the reaction of piperazine with acetyl chloride to form 4-acetylpiperazine. This intermediate is then reacted with 2-chloroethanone under controlled conditions to yield the final product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The acetyl group can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The ketone group in the acetyl moiety can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Reactions: Products include substituted piperazines with various functional groups.

Oxidation Reactions: Products include carboxylic acids.

Reduction Reactions: Products include alcohols.

Scientific Research Applications

Pharmaceutical Applications

1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone has shown promise in various pharmaceutical applications:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study highlighted the synthesis of related compounds that demonstrated effective inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects. Studies have demonstrated that certain derivatives possess activity against various bacterial strains, suggesting potential for development as antimicrobial agents .

Modulation of Chemokine Receptors

The compound's structural similarity to known chemokine receptor modulators positions it as a candidate for targeting the CXCR3 receptor, which is involved in inflammatory processes and leukocyte trafficking. This could lead to new treatments for inflammatory diseases .

Case Study 1: Synthesis and Biological Evaluation

A detailed study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that some derivatives had enhanced potency against cancer cell lines compared to the parent compound, suggesting structure-activity relationships that can be exploited for drug development .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies provide insights into the binding affinities and potential mechanisms through which the compound exerts its effects, further supporting its candidacy as a therapeutic agent .

Mechanism of Action

The mechanism of action of 1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the chloro group reacts with nucleophilic sites on biomolecules such as DNA or proteins. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Substituent Effects :

- Acetyl (COCH3) : Electron-withdrawing, increases polarity and solubility. May reduce membrane permeability compared to lipophilic groups.

- Fluorobenzyl : Fluorine’s electronegativity may optimize pharmacokinetics (e.g., metabolic stability) .

Pharmacological and Biochemical Properties

Acetylcholinesterase (AChE) Inhibition

- Benzyl Derivatives: 2-(4-Benzylpiperazin-1-yl)ethanone analogs demonstrated moderate AChE inhibition (IC50 ~10–50 µM), attributed to hydrophobic interactions with the enzyme’s active site .

- Thiophene Derivatives : Thiophene-substituted compounds showed enhanced inhibitory activity (IC50 ~5–20 µM) due to sulfur’s electronic effects and π-π stacking .

- Acetyl Derivatives : While data is lacking, the acetyl group’s polarity may reduce AChE affinity compared to aromatic substituents.

Antimicrobial Activity

Piperazine derivatives with halogenated or aromatic groups (e.g., 4-chlorophenyl in ) exhibit broad-spectrum antimicrobial activity. For example, 1-(4-chlorophenyl)-3-p-tolylurea analogs showed quorum-sensing inhibition in bacterial biofilms .

Structural and Crystallographic Insights

- Phenyl-Substituted Analog: Crystallographic data () reveals a planar piperazine ring with a dihedral angle of 85.2° between the phenyl and chloro-ethanone moieties, optimizing packing efficiency .

Biological Activity

1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring substituted with an acetyl group and a chloroethanone moiety. This configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis and a candidate for biological investigations.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, highlighting its potential in several therapeutic areas:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, particularly against certain bacterial strains.

- Anticancer Activity : Research has shown that it can inhibit cancer cell proliferation, suggesting potential as an anticancer agent.

- Enzyme Inhibition : It acts as a biochemical probe to study enzyme interactions, particularly with cysteine proteases like falcipain-2, which are crucial in malaria pathology.

The mechanism of action for this compound primarily involves its ability to act as an alkylating agent. The chloro group can react with nucleophilic sites on biomolecules such as DNA or proteins. This interaction can lead to:

- Inhibition of enzyme activity

- Disruption of cellular processes

- Induction of apoptosis in cancer cells

Case Study 1: Antimalarial Activity

In a study focused on malaria treatment, derivatives of 1-(4-Acetyl-piperazin-1-yl)-2-(phenylamino)ethanone were synthesized and evaluated for their inhibitory effects on falcipain-2. The results indicated that these compounds significantly inhibited the enzyme, leading to reduced growth of malaria parasites in vitro. The most active compounds demonstrated IC50 values in the low micromolar range, showcasing their potential as antimalarial agents .

Case Study 2: Anticancer Properties

Another investigation assessed the anticancer effects of this compound on breast cancer cell lines. The study found that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis. Specifically, the compound enhanced the cleavage of PARP1 and elevated the phosphorylation levels of H2AX, indicating effective induction of DNA damage response mechanisms .

Data Tables

Table 1: Biological Activity Summary

| Activity Type | Target | IC50 (μM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 | |

| Anticancer | MCF-7 Cells | 18 | |

| Enzyme Inhibition | Falcipain-2 | 10 |

Table 2: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Alkylation | Chloro group reacts with nucleophiles on DNA/proteins |

| Enzyme Interaction | Inhibits cysteine proteases affecting parasite growth |

| Apoptosis Induction | Enhances PARP cleavage and H2AX phosphorylation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.